N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) presented a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding method potentially applicable to the synthesis of compounds like N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (Mamedov et al., 2016).
Catalysis and Coupling Reactions
De et al. (2017) explored the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, potentially indicating the utility of related oxalamide compounds in catalysis and coupling reactions (De et al., 2017).
Metal Complex Formation
Research into the formation of metal complexes with oxalamide derivatives has shown the potential for creating novel coordination polymers with interesting magnetic properties. Rodrı́guez-Diéguez et al. (2007) described the hydrothermal synthesis of 2D coordination polymers [M2(micro-pymca)3]OH.H2O, showcasing the versatility of oxalamide derivatives in forming metal complexes with potential applications in magnetic materials (Rodrı́guez-Diéguez et al., 2007).
Antioxidant Activity and Neuroprotection
Although not directly related to this compound, studies on compounds with similar structural features have investigated their antioxidant activity and neuroprotective effects. For instance, the protective effects of mangiferin against oxidative stress in N2A cells suggest the potential for related compounds to exhibit similar bioactivities, which could be relevant in the context of neurodegenerative diseases (Amazzal et al., 2007).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-8-10-18(11-9-15)30(28,29)25-12-4-6-17(25)14-23-20(26)21(27)24-19-7-3-2-5-16(19)13-22/h2-3,5,7-11,17H,4,6,12,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMLFVHUYSAFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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